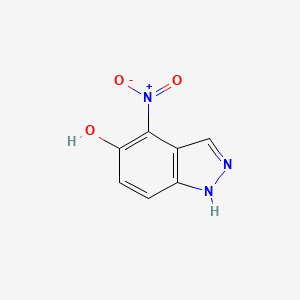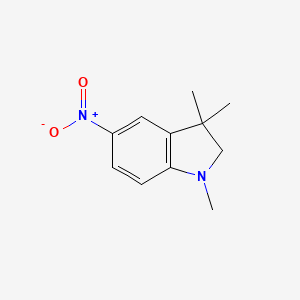
1,3,3-Trimethyl-5-nitroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-5-nitroindoline is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group and three methyl groups attached to the indole ring
Preparation Methods
The synthesis of 1,3,3-Trimethyl-5-nitroindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole compound in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,3-Trimethyl-5-nitroindoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of the electron-donating methyl groups. Common reagents include halogens and nitrating agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,3-Trimethyl-5-nitroindoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-5-nitroindoline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1,3,3-Trimethyl-5-nitroindoline can be compared with other indole derivatives such as:
1,3,3-Trimethyl-2-methyleneindoline: Known for its use in cycloaddition reactions and the synthesis of photochromic dyes.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: A photochromic biocompatible spiropyran molecule used in optical data storage applications.
1,3,3-Trimethyl-6’-nitro-8’-methoxyspiro(indoline-2,2’-benzopyran): Another photochromic compound with applications in molecular electronics.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1,3,3-trimethyl-5-nitro-2H-indole |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)7-12(3)10-5-4-8(13(14)15)6-9(10)11/h4-6H,7H2,1-3H3 |
InChI Key |
DEZBRITWRIGOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



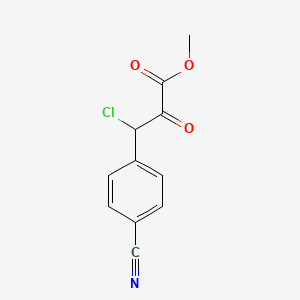
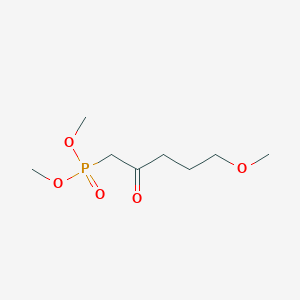

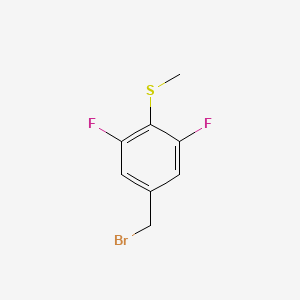


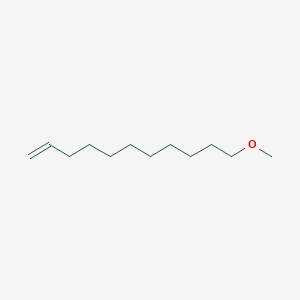
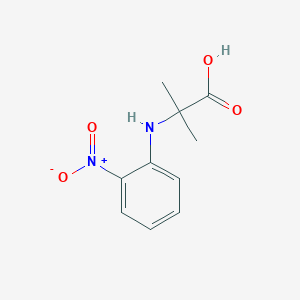
![1,2-Ethanediamine, N1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B8618932.png)



